REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][N:14]=[C:13](SC)[N:12]=1)=[O:10].O>CCO.[Ni]>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)[OH:10]
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Name
|
|
Quantity
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0.022 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was consumed (2 h)
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Duration
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2 h
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Type
|
CUSTOM
|
Details
|
was brought to RT
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
EXTRACTION
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Details
|
The remaining Ni was extracted with DCM/NH3 (2M in MeOH)
|
Type
|
CONCENTRATION
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Details
|
The combined organic layers were concentrated
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Type
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CUSTOM
|
Details
|
the residue obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)C(O)C1=NC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |